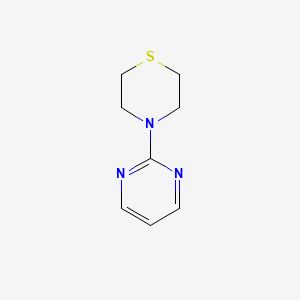

4-(Pyrimidin-2-yl)thiomorpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Pyrimidin-2-yl)thiomorpholine is a heterocyclic compound that features a pyrimidine ring fused with a thiomorpholine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)thiomorpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloropyrimidine with thiomorpholine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the scalability of the process.

化学反応の分析

Types of Reactions: 4-(Pyrimidin-2-yl)thiomorpholine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 4-(Pyrimidin-2-yl)thiomorpholine is C7H8N2OS, with a molecular weight of approximately 172.21 g/mol. The structure consists of a pyrimidine ring fused with a thiomorpholine ring, which contributes to its unique chemical properties and biological activities.

Chemistry

This compound serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to the development of new materials and catalysts in chemical processes.

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : It has been shown to inhibit protein kinases, which are crucial for cell growth and metabolism. This inhibition can lead to reduced tumor growth and enhanced anti-tumor immunity . For example, studies have demonstrated that similar pyrimidine derivatives can target Nur77, a nuclear receptor involved in cancer progression.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

- Inhibition of Aryl Hydrocarbon Receptor (AHR) : The compound has been reported to inhibit AHR, which plays a role in regulating immune responses and cellular proliferation, potentially leading to decreased tumor growth.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications due to its ability to interact with specific molecular targets. Ongoing research aims to explore its efficacy as a therapeutic agent for various diseases, including cancer and infectious diseases .

Case Study 1: Anticancer Research

A study investigated the anticancer potential of pyrimidine derivatives, including this compound. Researchers found that these compounds effectively inhibited cell proliferation in various cancer cell lines through the modulation of key signaling pathways.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, this compound was tested against several bacterial strains. The results indicated significant inhibitory effects on the growth of Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

作用機序

The mechanism of action of 4-(Pyrimidin-2-yl)thiomorpholine largely depends on its interaction with biological targets. The compound can inhibit specific enzymes or receptors, leading to the disruption of cellular processes. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the derivatives used.

類似化合物との比較

2-Thiopyrimidine: Similar in structure but lacks the morpholine ring.

4-Morpholinopyrimidine: Contains a morpholine ring but lacks the sulfur atom.

2-Mercaptopyrimidine: Contains a sulfur atom but in a different position.

Uniqueness: 4-(Pyrimidin-2-yl)thiomorpholine is unique due to the presence of both a pyrimidine ring and a thiomorpholine moiety. This dual functionality allows for a broader range of chemical reactions and biological activities compared to its analogs. The combination of nitrogen and sulfur atoms in its structure enhances its reactivity and potential as a versatile building block in synthetic chemistry and drug development.

生物活性

4-(Pyrimidin-2-yl)thiomorpholine is a heterocyclic compound that combines a pyrimidine ring with a thiomorpholine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cholinesterases, which are crucial enzymes involved in the breakdown of neurotransmitters. Despite its potential, research specifically focusing on this compound is limited, necessitating a detailed exploration of its biological activity based on available data.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring substituted at the 4-position with a thiomorpholine group. This configuration is characterized by a six-membered ring containing sulfur and nitrogen atoms. The compound can be synthesized through multi-step organic reactions, which may involve the formation of the pyrimidine and thiomorpholine components separately before coupling them.

Cholinesterase Inhibition

Research indicates that this compound exhibits significant biological activity as an inhibitor of cholinesterases. Cholinesterases play a critical role in neurotransmitter regulation, and their inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions. Inhibition studies have shown that compounds with similar structural features can effectively inhibit cholinesterase enzymes, suggesting that this compound may possess similar properties.

Interaction Studies

Interaction studies reveal that this compound interacts with various biological targets. These interactions are typically assessed using enzyme inhibition assays and binding affinity studies. The compound's ability to inhibit cholinesterases positions it as a candidate for further research in neuropharmacology.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 4-(Pyridin-2-yl)thiomorpholine | Similar structure but with a pyridine ring | Antimicrobial and anticancer activity |

| 1-(Thiomorpholin-4-yl)pyrimidine | Different substitution pattern on pyrimidine | Cholinesterase inhibition |

| 5-(Thiomorpholin-3-yl)pyrimidine | Additional substituents on the pyrimidine ring | Enhanced neuroprotective effects |

| 4-(Thiazol-2-yl)thiomorpholine | Thiazole instead of pyrimidine | Antiviral and antifungal properties |

This table highlights the versatility of the thiomorpholine scaffold within various heterocyclic frameworks while emphasizing the unique pharmacological profiles imparted by varying substituents.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

- Antimalarial Activity : Research on trisubstituted pyrimidines has demonstrated promising antimalarial activity against Plasmodium falciparum. Although not directly related to this compound, these findings suggest that pyrimidine-based compounds may have significant therapeutic potential in treating malaria .

- Cytotoxicity Studies : In vitro cytotoxicity assays conducted on similar compounds have revealed varying degrees of effectiveness against different cell lines. These studies indicate that structural modifications can significantly impact biological activity, which may also apply to this compound .

- Enzyme Inhibition : A study focused on dipyridamole analogues highlighted the importance of structural features in determining inhibitory activity against phosphodiesterase enzymes. This research underscores the relevance of molecular structure in influencing biological activity, which is applicable to understanding the pharmacodynamics of this compound .

特性

IUPAC Name |

4-pyrimidin-2-ylthiomorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-2-9-8(10-3-1)11-4-6-12-7-5-11/h1-3H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGBNEIHMYECHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。